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molecular formula C8H8F2O B2357104 1,3-Difluoro-5-ethoxybenzene CAS No. 144891-25-8

1,3-Difluoro-5-ethoxybenzene

Cat. No. B2357104
M. Wt: 158.148
InChI Key: UFXQULWBLWHMSV-UHFFFAOYSA-N
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Patent
US07825258B2

Procedure details

To a solution of 3,5-difluoro-phenol (10.0 g, 76.87 mmol, 1.0 equiv) and iodo-ethane (28.77 g, 14.91 mL, 184.49 mmol, 2.4 equiv) in aceton (150 mL) was added portionwise potassium carbonate (31.87 g, 230.6 mmol, 3.0 equiv) and the reaction mixture heated to reflux for 6 h. The reaction mixture was filtered, the filtrate poured into ice water and then extracted with ethyl acetate. The organic layer was washed with water, dried over Na2SO4 and concentrated by evaporation under reduced pressure yielding 7.60 g (63%) of the title compound. 1H NMR (300 MHz, CDCl3): δ1.41 (t, J=7.5 Hz, 3H), 3.99 (q, J=7.5 Hz, 2H), 6.36-6.43 (m, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.91 mL
Type
reactant
Reaction Step One
Quantity
31.87 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.I[CH2:11][CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:11]([O:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1)[CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
14.91 mL
Type
reactant
Smiles
ICC
Name
Quantity
31.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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